molecular formula C21H23N3O3S B2537045 N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide CAS No. 862826-37-7

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide

Cat. No.: B2537045
CAS No.: 862826-37-7
M. Wt: 397.49
InChI Key: WNOXYUXMMURXRF-UHFFFAOYSA-N
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Description

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide is a complex organic compound that features an indole core structure Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The carbamoylmethyl group can be introduced via a carbamoylation reaction, where a carbamoyl chloride reacts with a nucleophile . The final step involves the coupling of the indole derivative with 4-ethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the carbamoylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The carbamoylmethyl and ethoxybenzamide groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide is unique due to its combination of an indole core with carbamoylmethyl and ethoxybenzamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-27-16-9-7-15(8-10-16)21(26)23-11-12-24-13-19(28-14-20(22)25)17-5-3-4-6-18(17)24/h3-10,13H,2,11-12,14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOXYUXMMURXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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